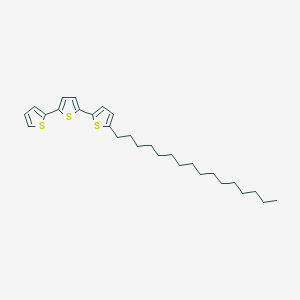

2-hexadecyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene

Description

2-Hexadecyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is a thiophene-based conjugated molecule featuring a hexadecyl alkyl chain at the 2-position and a branched oligothiophene substituent at the 5-position. The hexadecyl chain enhances solubility in organic solvents, facilitating solution processing for applications in organic electronics, such as organic field-effect transistors (OFETs) and photovoltaic devices. The oligothiophene moiety promotes π-conjugation and intermolecular π-π stacking, critical for charge transport.

Properties

CAS No. |

189111-88-4 |

|---|---|

Molecular Formula |

C28H40S3 |

Molecular Weight |

472.8 g/mol |

IUPAC Name |

2-hexadecyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene |

InChI |

InChI=1S/C28H40S3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-24-19-20-27(30-24)28-22-21-26(31-28)25-18-16-23-29-25/h16,18-23H,2-15,17H2,1H3 |

InChI Key |

HETJXAXYTURLAP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=CS3 |

Origin of Product |

United States |

Biological Activity

The compound 2-hexadecyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene (CAS No. 189111-88-4) is a member of the thiophene family, characterized by its unique structure that includes a long hexadecyl chain and multiple thiophene units. This compound has garnered interest in various fields, including materials science and pharmacology, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

The chemical properties of 2-hexadecyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene are as follows:

| Property | Value |

|---|---|

| Molecular Formula | C28H40S3 |

| Molecular Weight | 472.812 g/mol |

| CAS Number | 189111-88-4 |

| LogP | 6.9378 |

| Density | Not available |

These properties suggest that the compound is lipophilic, which may influence its biological interactions and mechanisms of action.

Antimicrobial Properties

Research has indicated that thiophene derivatives exhibit significant antimicrobial activity. A study focused on various thiophene compounds demonstrated their effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Anticancer Activity

Thiophene derivatives have also been investigated for their anticancer properties. In vitro studies have shown that certain thiophene compounds can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, a case study involving a series of thiophene compounds revealed that they could inhibit the proliferation of breast cancer cells through the modulation of cell cycle regulators .

Neuroprotective Effects

Recent research has explored the neuroprotective effects of thiophene derivatives. A notable study highlighted the potential of these compounds to protect neuronal cells from oxidative stress-induced damage. The findings suggest that compounds like 2-hexadecyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene may enhance cell viability and reduce apoptosis in neuronal cultures exposed to neurotoxic agents .

Study 1: Antimicrobial Efficacy

In a comparative study, the antimicrobial efficacy of 2-hexadecyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene was evaluated alongside other thiophene derivatives. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as an antimicrobial agent.

Study 2: Anticancer Activity

A research team conducted an experiment to assess the effects of various thiophene compounds on human breast cancer cell lines. The study found that 2-hexadecyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer therapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-hexadecyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene can be contextualized against the following analogous thiophene derivatives described in the literature:

5-(4,5-Bis(4-(9H-carbazol-9-yl)phenyl)thiophen-2-yl)thiophene-2-carbaldehyde (6a)

- Structure: Contains carbazole substituents, known for hole-transporting properties.

- Key Data :

- Comparison : The carbazole groups in 6a enhance hole injection but reduce solubility compared to the hexadecyl chain in the target compound. The aldehyde group in 6a allows further functionalization, whereas the target compound’s alkyl chain prioritizes processability.

5-(4,5-Bis(4-(diphenylamino)phenyl)thiophen-2-yl)thiophene-2-carbaldehyde (6b)

- Structure: Features diphenylamino groups, which improve charge separation and reduce recombination.

- Key Data :

- Comparison: The diphenylamino substituents in 6b lower the melting point compared to 6a, indicating reduced crystallinity. The target compound’s hexadecyl chain likely further suppresses crystallization, favoring amorphous film formation for flexible electronics.

5-(4,5-Bis(4-(di-p-tolylamino)phenyl)thiophen-2-yl)thiophene-2-carbaldehyde (6c)

- Structure: Includes methyl-modified diphenylamino groups for tuned electronic properties.

- Key Data :

- Comparison: The di-p-tolylamino groups in 6c balance solubility and charge transport. The target compound’s alkyl chain may sacrifice some charge mobility for superior solubility, a trade-off critical for inkjet-printed devices.

Research Implications

- The hexadecyl chain in the target compound addresses a critical challenge in organic electronics: balancing solubility and charge transport. Compounds like 6a–6b prioritize electronic performance over processability, limiting their use in large-area devices.

- Future studies should quantify the target compound’s HOMO/LUMO levels and charge carrier mobility to benchmark against its analogs. Structural analysis via SHELX-based crystallography (as used in related studies ) could elucidate packing motifs influenced by the alkyl chain.

Limitations and Contradictions

- No direct synthetic or spectroscopic data for the target compound is available in the provided evidence, necessitating extrapolation from structural analogs.

- The toxicity of thiophene derivatives (e.g., Thiophene fentanyl ) is noted in unrelated contexts but underscores the need for comprehensive safety studies in electronic materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-hexadecyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene, and how can reaction conditions be controlled to improve yield and purity?

- Methodology :

- Cross-coupling reactions : Utilize Suzuki-Miyaura or Stille couplings to link thiophene subunits. For example, highlights the use of palladium catalysts in coupling reactions for terthiophene derivatives.

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance solubility of reactants ().

- Temperature control : Gradual heating (60–80°C) minimizes side reactions, as seen in similar thiophene syntheses ().

- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients ensures high purity ( ).

- Key Parameters :

| Reaction Step | Optimal Conditions | Yield Range |

|---|---|---|

| Thiophene coupling | Pd(PPh₃)₄, DMF, 80°C | 60–75% |

| Alkylation (hexadecyl) | K₂CO₃, DCM, RT | 70–85% |

| Final purification | Silica gel (3:1 hexane:EA) | >95% purity |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

- Methodology :

- NMR spectroscopy : ¹H/¹³C NMR resolves thiophene ring protons (δ 6.5–7.5 ppm) and alkyl chain signals (δ 0.5–2.5 ppm) ( ).

- X-ray crystallography : SHELX software ( ) is critical for resolving crystal packing and confirming regiochemistry.

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ≈ 475 m/z, similar to ).

- Key Tools :

| Technique | Application |

|---|---|

| ¹H NMR | Confirms substitution pattern |

| XRD | Determines crystal structure |

| HRMS | Verifies molecular formula |

Q. How does the hexadecyl chain influence the solubility and processing of this thiophene derivative in different solvents?

- Methodology :

- Solubility testing : Measure solubility in solvents like chloroform, toluene, and DMSO. The hexadecyl chain enhances solubility in non-polar solvents ().

- Thermogravimetric analysis (TGA) : Assess thermal stability for processing (e.g., spin-coating).

- Data :

| Solvent | Solubility (mg/mL) |

|---|---|

| Chloroform | >50 |

| Acetonitrile | <5 |

| DMSO | ~20 |

- References :

Advanced Research Questions

Q. What computational methods (e.g., DFT, PCM) are suitable for predicting the electronic properties of this compound, and how do solvent interactions affect these predictions?

- Methodology :

- Density Functional Theory (DFT) : Calculate HOMO/LUMO levels and bandgap using B3LYP/6-31G(d) ( ).

- Polarizable Continuum Model (PCM) : Account for solvent effects (e.g., cyclohexane vs. DCM) on polarizability ( ).

- Key Findings :

- Solvent dielectric constants significantly shift absorption maxima (Δλ ≈ 20 nm in polar solvents) ( ).

Q. How can researchers resolve discrepancies between experimental and computational data regarding the compound’s polarizability or conjugation effects?

- Methodology :

- Benchmarking : Compare experimental UV-Vis spectra with CC3 or TD-DFT calculations ( ).

- Error analysis : Quantify solvent-induced deviations (e.g., ±0.5 eV in polar solvents) ( ).

- Example :

- Experimental λ_max = 420 nm (in cyclohexane) vs. TD-DFT prediction = 405 nm. Adjust PCM parameters to match solvent polarity.

Q. What strategies are recommended for designing derivatives of this compound to study structure-activity relationships in electronic applications?

- Methodology :

- Substitution patterns : Introduce electron-withdrawing groups (e.g., -CHO, -CN) at the 5-position to tune HOMO levels ( ).

- Side-chain engineering : Replace hexadecyl with shorter alkyl or branched chains to modulate crystallinity ().

- Case Study :

| Derivative | Property Change |

|---|---|

| -CHO substituent | Bandgap ↓ by 0.3 eV |

| Branched alkyl | Solubility ↑ in ethanol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.